3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl-
Description
3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl- (CAS: 106961-33-5, referred to as KUN56321 in commercial contexts) is a polycyclic aromatic heterocycle featuring a naphthalene-fused imidazole core substituted with a 4-bromophenyl group at position 2 and a phenyl group at position 3 . Its extended π-conjugation system and electron-withdrawing bromine substituent make it a promising candidate for optoelectronic applications, particularly as a luminophore in organic light-emitting diodes (OLEDs).
Key properties include:
- Application: Vacuum-deposited thin films in OLEDs, enhancing luminescence efficiency and reducing driving voltages .
- Structural Features: The bromophenyl group improves electron transport, while the phenyl group contributes to molecular planarity, critical for charge carrier mobility in OLED layers .
Properties
IUPAC Name |
2-(4-bromophenyl)-3-phenylbenzo[e]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2/c24-18-13-10-17(11-14-18)23-25-22-20-9-5-4-6-16(20)12-15-21(22)26(23)19-7-2-1-3-8-19/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHZNVLXKGCRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C=C3)N=C2C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Oxidation Route via Naphthalenediamine Intermediates
The foundational approach involves condensing N2-substituted-naphthalen-1,2-diamines with aromatic aldehydes, followed by oxidation to form the imidazole ring. For 2-(4-bromophenyl)-3-phenyl-3H-naphth[1,2-d]imidazole, the critical precursor is N2-phenyl-naphthalen-1,2-diamine (1). This diamine is synthesized by reducing 1-nitroso-2-(phenylamino)naphthalene using hydrogen gas over a palladium-on-carbon catalyst in ethanol under reflux.
Subsequent condensation with 4-bromobenzaldehyde (2) in glacial acetic acid and ammonium acetate at 120°C for 24 hours yields the imidazoline intermediate (3). Oxidation with atmospheric oxygen or mild oxidizing agents like iodine converts this intermediate into the target imidazole (4).
Reaction Conditions Table
| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Diamine synthesis | H₂, Pd/C, EtOH | 80 | 6 | 75 |
| Condensation | NH₄OAc, AcOH | 120 | 24 | 82 |
| Oxidation | I₂, EtOH | RT | 12 | 89 |
Multicomponent One-Pot Synthesis
Direct Assembly Using 1,2-Naphthoquinone
A streamlined one-pot method employs 1,2-naphthoquinone (5), 4-bromobenzaldehyde (2), and aniline (6) in acetic acid with ammonium acetate as a cyclodehydration agent. The reaction proceeds via sequential Schiff base formation, nucleophilic attack by the amine, and cyclization. This method avoids isolating intermediates and achieves yields up to 86% under reflux conditions.
Mechanistic Pathway
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Schiff base formation : 1,2-Naphthoquinone reacts with 4-bromobenzaldehyde to form a diketone-aldehyde adduct.
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Nucleophilic attack : Aniline attacks the electrophilic carbonyl carbon, forming a hemiaminal.
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Cyclization : Ammonium acetate facilitates dehydration and ring closure, generating the imidazole core.
Halogenation and Functionalization Techniques
Post-Synthetic Modification via Suzuki Coupling
While the core structure is often assembled directly, late-stage functionalization enables diversification. For instance, bromine at the 4-position of the phenyl group permits Suzuki-Miyaura couplings. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (7:3), the bromophenyl moiety couples with arylboronic acids at 85°C.
Example Reaction
2-(4-Bromophenyl)-3-phenyl-3H-naphth[1,2-d]imidazole (4) + 4-methoxyphenylboronic acid → 2-(4-(4-methoxyphenyl)phenyl)-3-phenyl-3H-naphth[1,2-d]imidazole (7) (Yield: 77%).
Catalyst Innovations and Solvent Effects
Role of Heterogeneous Catalysts
Recent advances highlight CuFe₂O₄ nanoparticles for tetrasubstituted imidazole synthesis. In a model reaction, these catalysts reduce reaction times to 50 minutes and enable six reuse cycles without activity loss. Similarly, Fe₃O₄@SiO₂/bipyridinium nanocomposites facilitate solvent-free condensations, enhancing atom economy.
Solvent Impact on Regioselectivity
Polar aprotic solvents like DMF favor imidazole cyclization but risk side reactions with sensitive aldehydes. Ethanol-acetic acid mixtures (4:1) balance reactivity and selectivity, particularly for electron-deficient aldehydes like 4-bromobenzaldehyde.
Comparative Analysis of Synthetic Routes
Advantages of Condensation-Oxidation Route
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High regiocontrol due to pre-functionalized diamine.
Limitations of One-Pot Methods
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Competing side reactions with sterically hindered amines.
Scalability and Industrial Feasibility
Continuous-Flow Synthesis
Pilot-scale studies demonstrate that continuous-flow reactors improve heat transfer and reduce reaction times by 40% compared to batch processes. Using cerium(IV) ammonium nitrate as an oxidant, throughputs exceeding 1 kg/day have been achieved.
Waste Management Strategies
Acetic acid recovery via distillation and catalyst recycling (e.g., magnetic separation of Fe₃O₄ nanocomposites) reduce environmental impact. Life-cycle assessments estimate a 30% reduction in E-factor compared to traditional methods.
Spectroscopic Characterization and Quality Control
Key Analytical Data
Chemical Reactions Analysis
3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of 3H-naphth[1,2-d]imidazole exhibit strong anti-inflammatory effects. Specifically, compounds with substitutions at the 2-position have been shown to inhibit inflammatory responses effectively. For instance, a patent (US4411907A) describes several naphthimidazole derivatives that possess analgesic and antipyretic properties, suggesting their utility in treating conditions associated with inflammation and pain .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Certain derivatives have demonstrated effectiveness against various bacterial strains, which could lead to the development of new antibiotics or antiseptics. The structure-activity relationship (SAR) studies highlight that modifications at the phenyl group can enhance antimicrobial efficacy .
Electrophotographic Reproduction
Naphthimidazoles, including 3H-naphth[1,2-d]imidazole derivatives, have been identified for their photoconductive properties. These compounds are suitable for use in electrophotographic applications, such as photocopiers and laser printers. The photoconductivity is attributed to the π-conjugated system in their structure, which facilitates charge transport upon light exposure .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of 3H-naphth[1,2-d]imidazole derivatives make them candidates for use in OLED technology. Their ability to emit light when an electric current passes through them is essential for developing efficient display technologies. Research has indicated that these compounds can be integrated into OLED layers to improve brightness and color purity .
Synthetic Routes
Various synthetic methods have been developed to produce 3H-naphth[1,2-d]imidazole derivatives efficiently. These methods often involve multi-step reactions that allow for precise control over the functional groups attached to the naphthalene core. For example, a common synthetic route involves cyclization reactions followed by bromination to introduce halogen substituents .
Case Study: Anti-inflammatory Efficacy
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of a specific derivative of 3H-naphth[1,2-d]imidazole in animal models of arthritis. The results demonstrated significant reductions in inflammatory markers and pain behavior compared to control groups, supporting its potential as a therapeutic agent .
Case Study: Photoconductivity in Electronics
Another research project focused on incorporating 3H-naphth[1,2-d]imidazole into organic semiconductor devices. The study found that devices made with this compound exhibited enhanced charge mobility and stability under operational conditions, making them suitable for commercial applications in electronics .
When handling this compound, it is essential to follow standard safety protocols due to its potential irritant properties as indicated by hazard statements associated with its use.
Mechanism of Action
The mechanism of action of 3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl- involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
a) 3H-Naphth[1,2-d]imidazole, 3-methyl-2-(2-thienyl)- (CAS 76145-57-8)
- Core : Same naphthimidazole backbone.
- Substituents : Methyl at position 3 and thienyl (electron-rich sulfur heterocycle) at position 2.
- Key Differences :
b) 2-(4-Bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7)
Substituent Effects
a) 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole
- Structure : Simple imidazole with bromophenyl and two phenyl groups.
- Key Differences :
b) Br-LED209 (N-(4-bromophenyl)-4-(3-phenyl thiourea)benzenesulfonamide)
- Structure : Sulfonamide with bromophenyl and thiourea groups.
- Key Differences: Non-aromatic core limits conjugation; used in biological studies (e.g., bacterial pathogenesis) rather than optoelectronics .
Functional Comparisons
Table 1: Comparative Analysis of KUN56321 and Analogues
Biological Activity
3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl- is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and material science. This article presents an overview of its biological properties, synthesis methods, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-(4-bromophenyl)-3-phenylbenzo[e]benzimidazole
- CAS Number : 1771756-32-1
- Molecular Formula : C23H15BrN2
- Molecular Weight : 399.28 g/mol
Synthesis Method
The synthesis of 3H-Naphth[1,2-d]imidazole typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-naphthylamine with 4-bromobenzaldehyde and benzaldehyde in the presence of a suitable catalyst, often conducted in solvents like ethanol or acetic acid under heating conditions .
Anticancer Properties
Research indicates that 3H-Naphth[1,2-d]imidazole exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis through interactions with cellular pathways regulating cell death. The compound's mechanism appears to involve the inhibition of specific kinases associated with cancer progression .
Antimicrobial Activity
The compound has demonstrated antibacterial and antifungal properties. For instance, studies have indicated that halogenated derivatives exhibit enhanced bioactivity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported to be promising, indicating potential as an antimicrobial agent .
Fluorescent Probes
Due to its fluorescence properties, this compound is being explored as a fluorescent probe in biological imaging applications. Its ability to selectively bind to certain biomolecules allows for enhanced imaging techniques in cellular biology .
Case Studies and Experimental Results
A study evaluating various naphthoimidazole derivatives found that modifications in substituents significantly influenced their biological activity. For example:
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Anticancer | <10 | |
| Compound B | Antimicrobial | 75 (B. subtilis) | |
| Compound C | Antifungal | <125 (E. coli) |
In another case study, naphthoimidazoles were tested for anti-inflammatory effects using carrageenin-induced paw edema models in rats. The results indicated that certain derivatives could reduce inflammation significantly compared to control groups .
The exact mechanism by which 3H-Naphth[1,2-d]imidazole exerts its biological effects is still under investigation. However, it is believed to interact with multiple molecular targets within cells:
- Induction of Apoptosis : The compound may activate apoptotic pathways by modulating protein expression levels associated with cell survival and death.
- Inhibition of Kinases : It potentially inhibits key kinases involved in cancer cell proliferation.
- Antimicrobial Mechanism : The presence of bromine may enhance the interaction with bacterial cell membranes, leading to increased permeability and cell death.
Q & A
Q. What are the optimal synthetic routes for 3H-Naphth[1,2-d]imidazole derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : A one-pot synthesis method using substituted benzaldehydes and aminotriazoles under reflux in ethanol with glacial acetic acid as a catalyst achieves moderate yields (~63%) for structurally similar imidazoles. Reaction time (4+ hours), solvent polarity, and acid catalysis are critical for cyclization and purity . For bromophenyl-substituted derivatives, radiochemical labeling (e.g., using [2-14C] precursors) requires controlled dehydrogenation steps to maintain >99% radiochemical purity .
Q. How can researchers characterize the structural and electronic properties of this compound for optoelectronic applications?
- Methodological Answer : Vacuum deposition techniques (e.g., thin-film coating on ITO glass) combined with UV-Vis spectroscopy and cyclic voltammetry are standard for evaluating luminescent efficiency and charge-transfer properties. X-ray crystallography or DFT calculations can resolve substituent effects (e.g., bromophenyl vs. methoxyphenyl) on π-conjugation and HOMO-LUMO gaps .
Q. What safety protocols are essential for handling brominated imidazoles in laboratory settings?
- Methodological Answer : Store the compound in airtight containers under dry, inert conditions to avoid hydrolysis. Use fume hoods for synthesis steps involving brominated precursors. Emergency protocols for skin/eye exposure include immediate rinsing with water and medical consultation. Environmental disposal must comply with regulations for halogenated waste due to aquatic toxicity risks .
Advanced Research Questions
Q. How do substituents (e.g., bromophenyl vs. fluorophenyl) modulate the optoelectronic performance of naphthimidazole-based devices?
- Methodological Answer : Comparative studies using substituted analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) reveal that bromine’s heavy-atom effect enhances spin-orbit coupling, increasing phosphorescence quantum yields. Device testing under controlled vacuum deposition parameters (e.g., 10⁻⁶ Torr) shows bromophenyl derivatives reduce drive voltages by 15–20% compared to non-halogenated analogs .
Q. What mechanistic insights explain the regioselectivity of imidazole ring formation in one-pot syntheses?
- Methodological Answer : Kinetic studies using NMR monitoring indicate that electron-withdrawing groups (e.g., bromine) on the benzaldehyde precursor favor nucleophilic attack at the α-position of the naphthalene ring. Density Functional Theory (DFT) simulations further predict transition-state stabilization via hydrogen bonding with acetic acid, directing regioselectivity .
Q. How can this compound be integrated into theoretical frameworks for organic semiconductor design?
- Methodological Answer : Link its electronic properties (e.g., charge mobility measured by space-charge-limited current, SCLC) to Marcus theory for electron transfer. Correlate experimental HOMO levels (-5.3 eV vs. vacuum) with DFT-predicted values to validate structure-property relationships. Such data refine molecular engineering models for high-efficiency OLEDs .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar imidazoles?
- Methodological Answer : Meta-analysis of bioactivity datasets (e.g., antimicrobial IC₅₀ values) requires normalizing for assay conditions (e.g., broth microdilution vs. agar diffusion). For this compound, prioritize in vitro screening using standardized cell lines (e.g., HEK293) with controlled solvent (DMSO ≤0.1%) to mitigate false positives from aggregation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
